REACTION_CXSMILES
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Cl[C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[F:11][C:12]1[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=1[NH2:14]>C1(C)C(C)=CC=CC=1>[F:11][C:12]1[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=1[NH:14][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]
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Name
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|
Quantity
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50 g
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Type
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reactant
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Smiles
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ClC1=C(C(=O)O)C=CC=N1
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Name
|
|
Quantity
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31 mL
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Type
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reactant
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Smiles
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FC1=C(N)C=CC=C1
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Name
|
|
Quantity
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180 mL
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Type
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solvent
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Smiles
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C=1(C(=CC=CC1)C)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The precipitate is filtered off
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Type
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WASH
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Details
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washed with xylene
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Name
|
|
Type
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product
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Smiles
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FC1=C(C=CC=C1)NC1=C(C(=O)O)C=CC=N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |